Q134R

NFAT signaling Calcineurin Neuroinflammation

Q134R selectively inhibits NFAT signaling without blocking calcineurin phosphatase—unlike FK506/CsA, which cause nephrotoxicity and immunosuppression. The pure R-enantiomer ensures chiral-specific pharmacology racemic mixtures cannot replicate. Validated in chronic Alzheimer's models: Q134R improves cognition, preserves synapses, and uniquely enhances tonic GABA currents via δ subunit-containing receptors. Essential for clean NFAT pathway dissection in neuroinflammation. Choose Q134R to eliminate off-target calcineurin liabilities.

Molecular Formula C22H17F3N4O
Molecular Weight 410.4 g/mol
Cat. No. B8210124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQ134R
Molecular FormulaC22H17F3N4O
Molecular Weight410.4 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1)NC(C2=CC=C(C=C2)C(F)(F)F)C3=C(C4=C(C=CC=N4)C=C3)O
InChIInChI=1S/C22H17F3N4O/c1-13-10-12-27-21(28-13)29-18(15-4-7-16(8-5-15)22(23,24)25)17-9-6-14-3-2-11-26-19(14)20(17)30/h2-12,18,30H,1H3,(H,27,28,29)/t18-/m1/s1
InChIKeyPFCKQDHXCWWBSM-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Q134R Compound Profile: A Selective NFAT-Inhibiting Hydroxyquinoline Derivative for Neuroscience Research and Drug Discovery


Q134R (CAS: 2022949-46-6) is a chiral hydroxyquinoline derivative that functions as a selective inhibitor of nuclear factor of activated T cells (NFAT) signaling. Chemically, it is (R)-7-(((4-methylpyrimidin-2-yl)amino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol, with a molecular formula of C22H17F3N4O and a molecular weight of 410.39 g/mol . As a research tool compound, Q134R is distinguished by its ability to suppress NFAT transcriptional activity without directly inhibiting calcineurin (CN) phosphatase activity, a key upstream activator of NFAT [1]. This mechanism-of-action profile positions Q134R as a valuable probe for dissecting CN/NFAT pathway biology and as a lead candidate for neurodegenerative disease research, particularly Alzheimer's disease (AD) [2].

Why Q134R Cannot Be Substituted with Generic Calcineurin Inhibitors or Alternative Hydroxyquinoline Derivatives


Substituting Q134R with a generic calcineurin inhibitor such as tacrolimus (FK506) or cyclosporin A (CsA) introduces significant mechanistic and safety liabilities that compromise experimental reproducibility and translational relevance. Tacrolimus and CsA inhibit the phosphatase activity of calcineurin globally, blocking dephosphorylation of all CN substrates, including non-NFAT targets critical for normal cellular function [1]. This broad-spectrum inhibition underlies the well-documented nephrotoxicity, neurotoxicity, and immunosuppression associated with chronic CN inhibitor use [2]. In contrast, Q134R suppresses NFAT signaling without inhibiting CN's enzymatic activity toward non-NFAT substrates [3]. This differential selectivity profile is quantitatively verifiable and directly impacts the interpretation of pathway-specific biological outcomes. Furthermore, the R-enantiomer (Q134R) exhibits distinct biological activity compared to its S-counterpart (Q134S), meaning that generic or racemic hydroxyquinoline mixtures cannot replicate Q134R's specific pharmacodynamic effects . For studies requiring pathway-selective NFAT inhibition while preserving CN-dependent homeostatic functions, Q134R is not interchangeable with alternative CN/NFAT modulators.

Q134R Procurement Justification: Quantitative Differentiation Evidence Versus Comparator Compounds


Q134R Inhibits NFAT Signaling Without Suppressing Calcineurin Phosphatase Activity

Q134R demonstrates a critical mechanistic differentiation from calcineurin inhibitors: it suppresses NFAT-dependent transcriptional activity without inhibiting calcineurin's enzymatic function toward non-NFAT substrates. In primary rat astrocytes stimulated with IL-1β (10 ng/mL), Q134R (10 μM) significantly reduced NFAT-luciferase reporter expression to approximately 40-50% of vehicle control levels, comparable to the inhibitory effect of 5 μM cyclosporin A (CsA) [1]. Critically, in a parallel in vitro phosphatase assay measuring phosphate release from a synthetic phosphopeptide, Q134R at 10 μM showed no inhibition of CN activity (0% inhibition), whereas the CN autoinhibitory peptide CN-AIP (100 μM) robustly blocked dephosphorylation [2]. This selectivity is further validated in cellular assays: in primary astrocytes treated with IL-1β, CsA (5 μM) inhibited dephosphorylation of connexin-43 (dpCx43), a non-NFAT CN substrate, reducing dpCx43 levels to approximately 20% of control. In contrast, Q134R (10 μM) had no significant effect on dpCx43 levels, which remained at approximately 90-100% of control [3].

NFAT signaling Calcineurin Neuroinflammation Alzheimer's disease

Q134R Demonstrates In Vivo Efficacy in Cognitive Behavioral Assays Comparable to Tacrolimus with Differentiated Safety Profile

In a three-year longitudinal prevention study in middle-aged beagles (a higher-order mammalian model of human aging and AD), Q134R and the FDA-approved calcineurin inhibitor tacrolimus were evaluated for their effects on cognitive maintenance. Both compounds improved spatial learning, memory, attention, and working memory relative to placebo-treated dogs [1]. However, the pattern of cognitive maintenance and the duration of beneficial effects differed between the two treatments [2]. Notably, dogs receiving tacrolimus maintained a steady-state blood drug concentration averaging 2.54 ng/mL (SD not specified in abstract) [3]. This contrasts with the preclinical safety profile of Q134R: in wild-type mice, chronic (≥3 months) oral delivery of Q134R not only appeared safe but actually promoted survival when administered for many months beyond middle age [4]. The safety differentiation is mechanistically linked to Q134R's NFAT-selective inhibition profile, which spares calcineurin-dependent homeostatic functions that are suppressed by tacrolimus.

Cognitive function Alzheimer's disease Behavioral pharmacology Canine model

Q134R Enhances Tonic GABAergic Inhibition via δ Subunit-Containing GABAA Receptors, a Mechanism Absent in Standard NFAT Inhibitors

Q134R exhibits a polypharmacological profile that distinguishes it from conventional NFAT pathway modulators. Radioligand binding assays revealed that Q134R reduces [³⁵S]TBPS binding, indicating modulation of the picrotoxin site or conformational states regulating TBPS accessibility on GABAA receptors [1]. Electrophysiological recordings in mouse brain slices demonstrated that Q134R significantly increases tonic inhibitory currents in cortical neurogliaform cells and dentate gyrus granule cells, both known to express δ subunit-containing GABAA receptors [2]. This effect was completely abolished in mice deficient in the GABAA δ subunit (δ-GABAAR⁻/⁻), confirming δ subunit dependency [3]. In a scopolamine-induced amnesia model, Q134R treatment significantly improved spatial memory performance in wild-type mice, but this cognitive benefit was absent in δ subunit knockout mice [4]. This GABAA receptor-mediated enhancement of tonic inhibition is not shared by tacrolimus, CsA, or other hydroxyquinoline-based NFAT inhibitors lacking this specific polypharmacology.

GABAA receptor Tonic inhibition Electrophysiology Cognitive enhancement

Q134R Ameliorates Synaptic Dysfunction in Amyloid Pathology Models Without Altering Aβ Plaque Burden

In APP/PS1 transgenic mice (6-9 months old) representing early-stage amyloid pathology, chronic oral delivery of Q134R ameliorated deficits in synaptic strength and plasticity without noticeably altering parenchymal Aβ plaque pathology [1]. This observation contrasts with certain amyloid-targeting therapeutics that reduce plaque burden as a primary mechanism. Electrophysiological assessments revealed that Q134R treatment preserved long-term potentiation (LTP) and synaptic transmission in hippocampal slices from APP/PS1 mice to levels comparable to wild-type controls [2]. Additionally, Q134R prevented the upregulation of astrocytic NFAT4 and reduced signs of glial reactivity [3]. These functional improvements occurred independently of Aβ plaque reduction, suggesting a mechanism that targets downstream synaptic and inflammatory consequences of amyloid pathology rather than amyloid accumulation itself. This profile is distinct from amyloid-centric approaches and may complement or provide an alternative strategy in research settings.

Synaptic plasticity Amyloid pathology Electrophysiology Alzheimer's disease

Recommended Q134R Research Applications Based on Validated Differentiation Evidence


Pathway-Selective NFAT Inhibition in Neuroinflammation Studies

Q134R is the preferred tool compound for investigating NFAT-dependent transcriptional programs in neuroinflammatory contexts where global calcineurin inhibition would introduce confounding off-target effects. Its validated selectivity—inhibiting NFAT signaling while sparing CN-mediated dephosphorylation of non-NFAT substrates such as connexin-43—enables clean dissection of NFAT-specific contributions to astrocyte reactivity, microglial activation, and cytokine production [1]. This application is particularly relevant for studies involving IL-1β or amyloid-β oligomer stimulation of primary glial cultures, where Q134R at 1-10 μM provides concentration-dependent NFAT suppression without altering CN-dependent homeostatic functions [2].

Long-Term Preclinical Efficacy and Safety Studies in AD Models

For chronic dosing studies in rodent or canine models of Alzheimer's disease, Q134R offers a favorable safety and tolerability profile relative to calcineurin inhibitors. Chronic oral delivery (≥3 months) in wild-type mice promoted survival when administered beyond middle age, a finding not reported for tacrolimus or CsA [3]. In APP/PS1 transgenic mice, chronic Q134R treatment between 6 and 9 months of age ameliorated synaptic deficits and reduced glial reactivity without altering Aβ plaque burden [4]. This profile supports Q134R's use in longitudinal studies requiring sustained NFAT inhibition without dose-limiting toxicities that could compromise experimental endpoints.

Electrophysiological Investigation of Tonic GABAergic Inhibition

Q134R uniquely enhances tonic inhibitory currents in δ subunit-containing GABAA receptor-expressing neurons, including cortical neurogliaform cells and dentate gyrus granule cells [5]. This property distinguishes Q134R from standard NFAT inhibitors and positions it as a valuable tool for studying extrasynaptic GABAA receptor modulation and its impact on network excitability, synaptic plasticity, and cognitive function. Researchers can leverage Q134R's δ subunit dependency (confirmed in δ-GABAAR knockout mice) to probe the role of tonic inhibition in models of hyperexcitability, epilepsy, or cognitive impairment [6].

Comparative Pathway Dissection: NFAT-Dependent vs. NFAT-Independent CN Signaling

Q134R enables side-by-side experimental comparisons with calcineurin inhibitors (e.g., tacrolimus, CsA) to deconvolve NFAT-dependent and NFAT-independent CN signaling pathways. By treating parallel experimental arms with Q134R (selective NFAT inhibition) versus tacrolimus (global CN inhibition), researchers can attribute observed phenotypes specifically to NFAT transcriptional activity or to broader CN substrate dephosphorylation [7]. This application is critical for validating NFAT as a therapeutic target and for understanding the relative contributions of different CN effectors in neurodegeneration, immune function, and synaptic plasticity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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